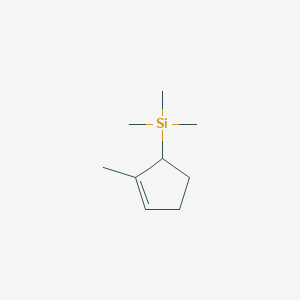
Trimethyl(2-methylcyclopent-2-en-1-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(2-methylcyclopent-2-en-1-yl)silane is a chemical compound with the molecular formula C9H18Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This compound is notable for its unique structure, which includes a cyclopentene ring substituted with a methyl group and a trimethylsilyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-methylcyclopent-2-en-1-yl)silane typically involves the reaction of 2-methylcyclopent-2-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether intermediate, which is then converted to the desired silane compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and efficiency. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to facilitate large-scale production.
化学反应分析
Types of Reactions
Trimethyl(2-methylcyclopent-2-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used to substitute the trimethylsilyl group.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
科学研究应用
Trimethyl(2-methylcyclopent-2-en-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of silicone-based materials and coatings.
作用机制
The mechanism of action of Trimethyl(2-methylcyclopent-2-en-1-yl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon atoms, which allows the compound to participate in various chemical reactions. The trimethylsilyl group can also act as a protecting group in organic synthesis, temporarily masking reactive sites on molecules to prevent unwanted reactions.
相似化合物的比较
Similar Compounds
Trimethylsilane: A simpler silane compound with the formula (CH3)3SiH.
Trimethyl(2-methylprop-2-en-1-yl)silane: A similar compound with a different carbon skeleton.
Trimethyl(2-methylene-1-pentylcyclopropyl)silane: Another silane compound with a cyclopropyl ring.
Uniqueness
Trimethyl(2-methylcyclopent-2-en-1-yl)silane is unique due to its cyclopentene ring structure, which imparts different chemical properties compared to other silane compounds. The presence of the methyl group on the cyclopentene ring also affects its reactivity and stability, making it a valuable compound for specific applications in organic synthesis and material science.
属性
CAS 编号 |
104201-44-7 |
|---|---|
分子式 |
C9H18Si |
分子量 |
154.32 g/mol |
IUPAC 名称 |
trimethyl-(2-methylcyclopent-2-en-1-yl)silane |
InChI |
InChI=1S/C9H18Si/c1-8-6-5-7-9(8)10(2,3)4/h6,9H,5,7H2,1-4H3 |
InChI 键 |
PDBOOPSCXFWYHM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCCC1[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


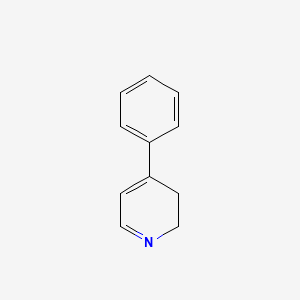
![4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14322908.png)
![Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-](/img/structure/B14322913.png)
![6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine](/img/structure/B14322918.png)
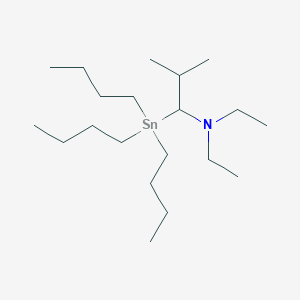
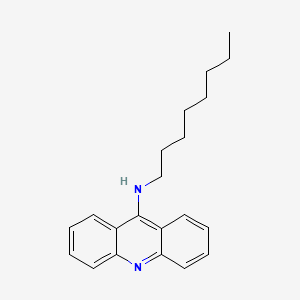
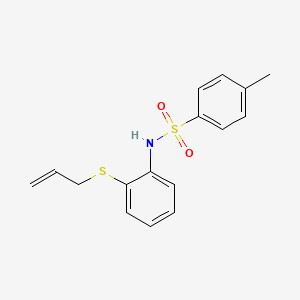
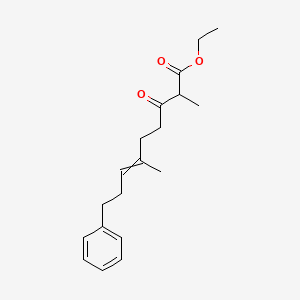
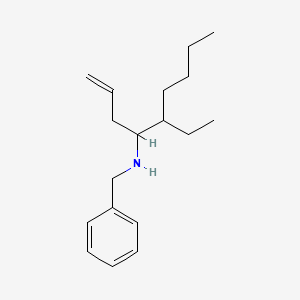
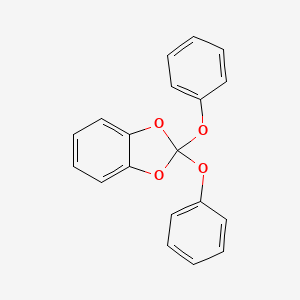
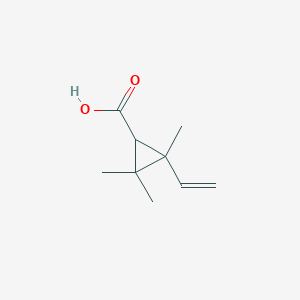
![2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B14322976.png)
![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)
